molecular formula C9H13N3O B2434145 4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine CAS No. 1861604-57-0

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine

Cat. No.: B2434145
CAS No.: 1861604-57-0
M. Wt: 179.223
InChI Key: NNLDSRLZISXVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine can be achieved through a multi-step process. One common method involves the reaction of 2-methylpyrimidine with 3-methoxyazetidine under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyazetidin-1-yl)-2-methylpyrimidine
  • 4-(3-Chloroazetidin-1-yl)-2-methylpyrimidine
  • 4-(3-Aminoazetidin-1-yl)-2-methylpyrimidine

Uniqueness

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methoxyazetidin-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-10-4-3-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLDSRLZISXVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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